molecular formula C12H10O3S B8757846 Hydroxy(phenyl)3-thienylacetic acid CAS No. 3193-25-7

Hydroxy(phenyl)3-thienylacetic acid

Cat. No. B8757846
Key on ui cas rn: 3193-25-7
M. Wt: 234.27 g/mol
InChI Key: NGRIKMVPULGUNF-UHFFFAOYSA-N
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Patent
US06358971B1

Procedure details

The (thiophen-3-yl)mandelic acid (8.60 g, 54.4 mmol) was dissolved in 100 ml of 30% HBr in acetic acid. The solution was stirred for 18 hours at RT. The clear black solution was poured onto 2.5 L of ice water and immediately extracted with Et2O (4×400 ml). The ether was dried over Na2SO4 and treated with decolorizing carbon. The Et2O was evaporated and the residue was azeotroped with toluene to remove residual acetic acid. The crude solid product was recrystalized from hexanes to yield 9.07 g. (75.%). EA, MS(FD).
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Two
[Compound]
Name
( 75.% )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6](C2C=CC=CC=2)(O)[C:7]([OH:9])=[O:8])=[CH:2]1.CC(=O)OCC.[BrH:23]>C(O)(=O)C>[Br:23][CH:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
S1C=C(C=C1)C(C(=O)O)(O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles
Step Three
Name
( 75.% )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 18 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
immediately extracted with Et2O (4×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried over Na2SO4
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon
CUSTOM
Type
CUSTOM
Details
The Et2O was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
to remove residual acetic acid
CUSTOM
Type
CUSTOM
Details
The crude solid product was recrystalized from hexanes
CUSTOM
Type
CUSTOM
Details
to yield 9.07 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC(C(=O)O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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